5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific mechanisms of action based on diverse research studies.
The compound has the following chemical properties:
- Molecular Formula : C15H24N4O4S
- Molecular Weight : 356.4 g/mol
- CAS Number : 1797681-65-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections detail specific findings regarding its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound demonstrated cytotoxic activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 14 | Induces apoptosis |
Compound 2d | Hep3B | 1829.33 ± 65.91 ng/ml | Reduces necrosis and induces apoptosis |
Compound 2a | Various | IC50 = 7.8 ± 1.21 µg/ml | Antioxidant activity |
These findings suggest that the compound may act through apoptosis induction and antioxidant mechanisms, which are crucial for cancer treatment.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Hsp90 : The compound has been studied for its ability to inhibit heat shock protein 90 (Hsp90), a critical chaperone in cancer cells that supports tumor growth and survival. Inhibition leads to destabilization of client proteins essential for cancer cell proliferation .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, which is an important target in cancer therapy as it prevents cancer cells from dividing .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
Case Studies
A study focusing on isoxazole derivatives reported significant anticancer activity for compounds similar to the target molecule:
- Study Findings : The derivatives were tested against breast (MCF-7) and cervical (HeLa) cancer cell lines. Notably, one derivative showed a reduction in alpha-fetoprotein secretion and induced apoptosis rather than necrosis in Hep3B cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of isoxazole compounds has been extensively studied to optimize their biological activity. Key modifications that enhance potency include:
- Substituents on the Pyrazole Ring : Alterations in the pyrazole moiety can significantly impact the anticancer efficacy.
Modification | Effect |
---|---|
Addition of methyl groups | Increased lipophilicity and cell membrane permeability |
Halogen substitutions | Enhanced binding affinity to target proteins |
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19-13-4-5-21-8-10(13)12(17-19)7-16-15(20)11-6-14(22-18-11)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXWIVCZBZPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.